REACTION_SMILES
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[Br:21][c:22]1[c:23]([F:28])[n:24][cH:25][cH:26][cH:27]1.[C:1]1(=[O:6])[CH:2]=[CH:3][CH2:4][CH2:5]1.[CH:7]1([N:8]([CH3:9])[CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[O:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1.[OH2:35]>>[C:1]1(=[O:6])[CH:2]=[C:3]([c:22]2[c:23]([F:28])[n:24][cH:25][cH:26][cH:27]2)[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ncccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C1CCCCC1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1C=C(c2cccnc2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |